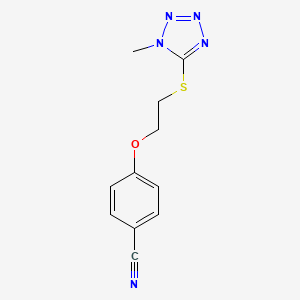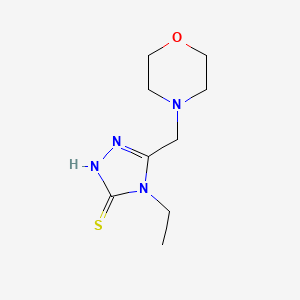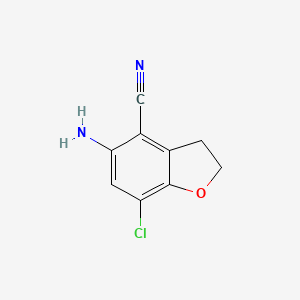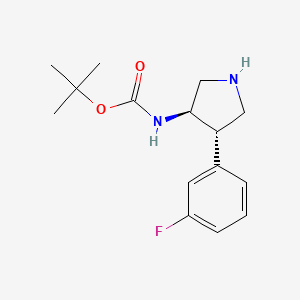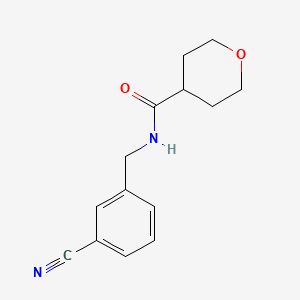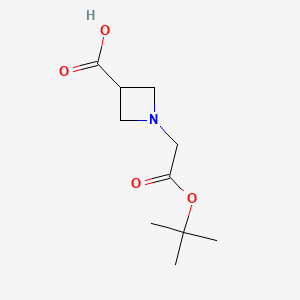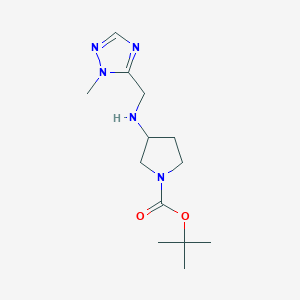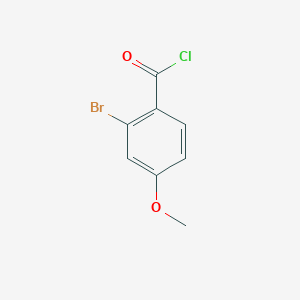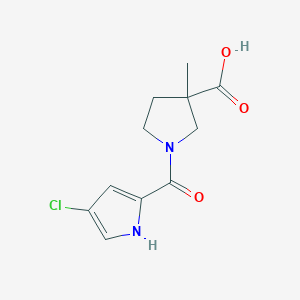
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a chloro group and a carbonyl group, linked to a methylpyrrolidine carboxylic acid moiety.
准备方法
The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Carbonylation: Introduction of the carbonyl group is achieved through reactions with carbon monoxide or carbonyl-containing reagents.
Coupling with methylpyrrolidine: The final step involves coupling the chlorinated pyrrole with methylpyrrolidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding the corresponding acids or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid include:
4-chloro-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring and chloro group but lacks the methylpyrrolidine moiety.
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of methylpyrrolidine.
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: Contains a piperazine ring, differing in the nitrogen-containing ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(10(16)17)2-3-14(6-11)9(15)8-4-7(12)5-13-8/h4-5,13H,2-3,6H2,1H3,(H,16,17) |
InChI 键 |
LKXKXUNIWLWMHS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)

